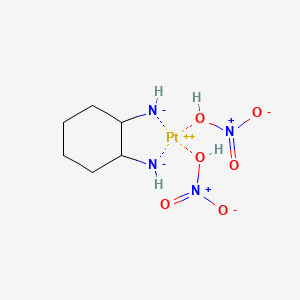

(R,R-1,2-Diaminocyclohexane)dinitratoplatinum

Description

Historical Context of Platinum-Based Agents in Chemical Biology Research

The journey of platinum-based compounds in chemical biology and medicine began with a serendipitous discovery in the 1960s. Barnett Rosenberg and his colleagues, while investigating the effects of electric fields on the growth of Escherichia coli bacteria, observed that electrolysis using platinum electrodes inhibited bacterial cell division. nih.govmdpi.com This effect was not due to the electric field itself but to the formation of platinum-containing coordination complexes in the solution. nih.gov Subsequent research identified the specific compound responsible for this biological activity as cis-diamminedichloroplatinum(II), which came to be known as cisplatin (B142131). nih.govsmolecule.com

This discovery was a pivotal moment, bridging the fields of inorganic chemistry and cancer therapy. google.comwku.edu Researchers hypothesized that a compound capable of inhibiting the division of rapidly growing bacteria might also be effective against the uncontrolled proliferation of cancer cells. nih.govmdpi.com This hypothesis proved correct, and after extensive testing, cisplatin was approved for clinical use in 1978. nih.govnih.gov It demonstrated remarkable efficacy, particularly against testicular and ovarian cancers, and remains one of the most widely used anticancer drugs today. google.comnih.gov

The success of cisplatin spurred immense interest in the medicinal applications of metal complexes, leading to the synthesis and evaluation of thousands of platinum analogs. google.comnih.gov This research aimed to develop new compounds with an improved therapeutic profile, including a broader spectrum of activity, reduced side effects, and the ability to overcome resistance to cisplatin. nih.govthno.org This endeavor led to the development of second- and third-generation platinum drugs, such as carboplatin (B1684641) and oxaliplatin (B1677828), which have become essential components of modern chemotherapy regimens. nih.govnih.gov

Table 1: Key Milestones in the History of Platinum-Based Agents

| Milestone | Year | Significance |

|---|---|---|

| First Synthesis of Cisplatin | 1845 | Michel Peyrone synthesizes the compound, later known as cisplatin. google.com |

| Discovery of Biological Activity | 1965 | Barnett Rosenberg observes that platinum complexes from electrodes inhibit E. coli division. nih.gov |

| Identification as Anticancer Agent | Late 1960s | Cisplatin is shown to be effective against sarcomas in rats. nih.gov |

| FDA Approval of Cisplatin | 1978 | Cisplatin is approved for clinical use, revolutionizing cancer treatment. nih.govnih.gov |

| Development of Carboplatin | 1989 | A second-generation analog with reduced toxicity, carboplatin, receives clinical approval. nih.govnih.gov |

| Development of Oxaliplatin | 1996 | A third-generation drug containing the DACH ligand is first used in France, showing activity against cisplatin-resistant cancers. google.com |

Significance of the 1,2-Diaminocyclohexane Ligand in Advanced Platinum Complexes

In the quest for improved platinum-based therapeutics, the modification of the non-leaving ligands—the amine groups that remain bound to the platinum center—proved to be a fruitful strategy. The introduction of the 1,2-diaminocyclohexane (DACH) ligand marked a significant advancement in the design of platinum complexes. researchgate.net Oxaliplatin, a third-generation platinum drug, features the DACH ligand and has demonstrated a distinct clinical profile compared to cisplatin and carboplatin. google.com

The significance of the DACH ligand lies in several key areas:

Overcoming Cisplatin Resistance: One of the major limitations of cisplatin is the development of tumor cell resistance. Platinum complexes containing the DACH ligand, like oxaliplatin, have shown efficacy against certain cisplatin-resistant cancer cell lines. google.comscielo.br The bulky DACH ligand forms different types of DNA adducts than cisplatin, which are not as efficiently recognized or repaired by the cell's mismatch repair enzymes. utexas.edu

Different Spectrum of Activity: The unique structure imparted by the DACH ligand contributes to a different range of anticancer activity. cas.cz For instance, oxaliplatin is a key drug in the treatment of colorectal cancer, a disease for which cisplatin is not a primary treatment. google.com

Steric Hindrance: The cyclohexane (B81311) ring of the DACH ligand provides steric bulk. utexas.edu This bulkiness is thought to sterically hinder the approach of DNA repair proteins and other biological molecules, contributing to the complex's distinct mechanism of action. utexas.edu

Modulation of Cellular Uptake: The more lipophilic (fat-soluble) nature of the DACH ligand compared to the simple ammine ligands of cisplatin can influence how the complex is transported into cancer cells. cas.cz

The DACH ligand can exist in different stereoisomers (different three-dimensional arrangements), such as (1R,2R)-DACH, (1S,2S)-DACH, and cis-DACH. Research has shown that the specific isomer used can significantly impact the biological activity of the resulting platinum complex. This has allowed for fine-tuning of the properties of DACH-platinum agents in research settings.

Research Focus on 1,2-Diaminocyclohexane Platinum(II) Nitrate (B79036)

Within the synthetic chemistry that underpins the development of advanced DACH-platinum complexes, certain intermediate compounds are of critical research importance. 1,2-Diaminocyclohexane platinum(II) nitrate, which can exist in solution as a diaquo dinitrate complex, Pt(DACH)(H₂O)₂₂, is a prime example of such a crucial precursor. scielo.br

The primary research focus on this compound is its role as a highly valuable and reactive intermediate for the synthesis of other DACH-platinum complexes. The nitrate (NO₃⁻) ligands are known to be very labile, meaning they are easily displaced by other molecules. researchgate.net This high reactivity makes the dinitrate complex an excellent starting material for introducing a wide variety of other "leaving groups," such as the oxalate ligand in oxaliplatin or other dicarboxylate ligands. google.comcas.cz

The synthesis of 1,2-Diaminocyclohexane platinum(II) nitrate is a key step in the production of many experimental and clinically used DACH-platinum drugs. The general synthetic route is outlined below.

Table 2: General Synthesis of 1,2-Diaminocyclohexane Platinum(II) Nitrate Intermediate

| Step | Reactants | Process | Product |

|---|---|---|---|

| 1 | Potassium tetrachloroplatinate (K₂[PtCl₄]) + 1,2-Diaminocyclohexane (DACH) | Reaction in an aqueous solution. | cis-[Dichloro(1,2-diaminocyclohexane)platinum(II)] ([PtCl₂(DACH)]), a solid precipitate. |

| 2 | [PtCl₂(DACH)] + Silver Nitrate (AgNO₃) | The [PtCl₂(DACH)] complex is suspended in water and reacted with two equivalents of silver nitrate. scielo.brutexas.edu | Insoluble silver chloride (AgCl) precipitates and is removed by filtration, leaving the soluble 1,2-Diaminocyclohexane platinum(II) diaquo dinitrate complex in the aqueous solution. scielo.brutexas.edu |

This resulting aqueous solution containing the highly reactive diaquo dinitrate species serves as the immediate precursor for the final step in synthesizing drugs like oxaliplatin, which involves the addition of an oxalate salt. google.comscielo.br Research has also explored variations of this process, for example, by starting with an iodo-platinum complex, [PtI₂(DACH)], which is then reacted with a silver salt like silver nitrate to form the reactive intermediate. scielo.br The lability of the nitrate ligands in cis-[Pt(NO₃)₂(DACH)] also makes it a target for fundamental coordination chemistry studies, such as ligand exchange reactions with other molecules like acetonitrile (B52724). nih.gov Therefore, while not a therapeutic agent itself, 1,2-Diaminocyclohexane platinum(II) nitrate is a cornerstone of research and development in the vital area of platinum-based anticancer chemistry.

Properties

CAS No. |

66900-68-3 |

|---|---|

Molecular Formula |

C6H14N4O6Pt |

Molecular Weight |

433.28 g/mol |

IUPAC Name |

platinum(2+);trans-(1R,2R)-cyclohexane-1,2-diamine;dinitrate |

InChI |

InChI=1S/C6H14N2.2NO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;;;/q;2*-1;+2/t5-,6-;;;/m1.../s1 |

InChI Key |

UQKCTBFPACVZSU-SKSSAGQDSA-N |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 1,2 Diaminocyclohexane Platinum Ii Nitrate

Synthetic Routes and Optimization Strategies

Ligand Exchange Reactions for Compound Synthesis

The primary synthetic route to 1,2-Diaminocyclohexane Platinum(II) Nitrate (B79036), often denoted as [Pt(DACH)(NO₃)₂], involves a strategic ligand exchange reaction. This process typically commences with a precursor complex, cis-dichloro(1,2-diaminocyclohexane)platinum(II) ([Pt(DACH)Cl₂]). vulcanchem.comresearchgate.net The chloride ligands in this precursor are displaced by nitrate ions through treatment with a silver nitrate (AgNO₃) solution in an aqueous medium. vulcanchem.comgoogle.com

The fundamental principle of this reaction is the precipitation of silver chloride (AgCl), an insoluble salt, which drives the equilibrium towards the formation of the desired dinitrate platinum complex. vulcanchem.com This step is crucial for ensuring the complete removal of chloride ions from the coordination sphere of the platinum center. vulcanchem.com

Following the removal of the silver chloride precipitate by filtration, the resulting aqueous solution containing the 1,2-diaminocyclohexane platinum(II) nitrate is often subjected to crystallization. google.com Recrystallization from specific solvents, such as acetonitrile (B52724), can lead to the formation of different solvates or hydrates. For instance, crystallization from acetonitrile containing residual water has been shown to produce cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate, Pt(C₂H₃N)₂(C₆H₁₄N₂)₂·H₂O. vulcanchem.comresearchgate.netnih.gov In this crystalline form, the acetonitrile molecules coordinate to the platinum center, and the nitrate ions act as counterions. vulcanchem.comresearchgate.netnih.gov

Optimization of this synthetic route involves careful control of reaction conditions. The choice of solvent is critical, as it can influence the crystallization process and the final product's composition. vulcanchem.com For example, acetonitrile facilitates crystallization but can also act as a coordinating ligand. vulcanchem.com Temperature is another key parameter; for the coordination of the DACH ligand to the platinum center in related syntheses, temperatures around 80°C have been found to be ideal to prevent the reduction of platinum(II) to platinum(0). nih.gov

Direct Platination Techniques in Polymer and Dendrimer Conjugation

Direct platination techniques are employed to conjugate platinum complexes, including those with the 1,2-diaminocyclohexane (DACH) ligand, to macromolecules like polymers and dendrimers. This strategy aims to enhance the therapeutic properties of the platinum compound by leveraging the characteristics of the macromolecular carrier. researchgate.net

One approach involves the synthesis of a polymer with pendant groups capable of chelating to the platinum ion. For example, a biodegradable polymer containing pendant 1,2-bidentate carboxyl groups can be synthesized to chelate with a DACH-Pt aqueous solution. researchgate.net This method avoids the use of sulfur-containing ligands, which could potentially deactivate the platinum drug. researchgate.net

Another strategy involves preparing a polymer-drug conjugate where the platinum complex is attached to the polymer backbone. This can significantly increase the intracellular accumulation of the platinum agent and has the potential to overcome drug resistance. researchgate.net For instance, statistical copolymers have been designed with moieties for solubility enhancement, DNA groove binding, and a reactive diamino functionality for the conjugation of platinum drugs. rsc.org

The conjugation process can also be designed to be pH-sensitive, allowing for site-specific drug delivery. For example, using linkers like hydrazone bonds, which are stable at physiological pH but hydrolyze under the mildly acidic conditions found in lysosomes, can facilitate the release of the active platinum species within the target cells. nih.gov The architecture of the macromolecule, whether linear, branched, or dendritic, can also influence the biological activity of the resulting conjugate. researchgate.netnih.gov

Advanced Characterization Techniques for Structural Elucidation

X-ray Crystallography for Molecular Structure Determination

For the related compound, cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate, X-ray crystallographic analysis has revealed a square-planar geometry around the central platinum(II) atom. vulcanchem.comresearchgate.netnih.gov The platinum is coordinated by two nitrogen atoms from the bidentate 1,2-diaminocyclohexane (DACH) ligand and two nitrogen atoms from the acetonitrile molecules. vulcanchem.comresearchgate.net The nitrate ions are not directly bonded to the platinum but exist as counterions, balancing the +2 charge of the complex cation. vulcanchem.comresearchgate.net

Crystallographic studies also elucidate the packing of molecules in the crystal lattice and the nature of intermolecular interactions. In the case of the aforementioned monohydrate, the structure is stabilized by a network of hydrogen bonds. These interactions occur between the amine groups of the DACH ligand, the oxygen atoms of the nitrate anions, and the water molecule of crystallization, leading to the formation of supramolecular chains. vulcanchem.comresearchgate.netnih.gov

Below is a table summarizing the crystallographic data for cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate. vulcanchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.638(3) |

| b (Å) | 12.153(2) |

| c (Å) | 11.881(3) |

| β (°) | 95.145(4) |

| Volume (ų) | 1817.5 |

| Z (formula units per unit cell) | 4 |

Thermogravimetric Analysis for Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition pathways of compounds like 1,2-Diaminocyclohexane Platinum(II) Nitrate.

In the context of platinum complexes, TGA can be used to confirm the presence of solvent molecules, such as water or acetonitrile, in the crystal structure. vulcanchem.com For instance, the presence of a monohydrate in the crystalline structure of a DACH-platinum complex can be confirmed by a mass loss corresponding to one water molecule at a specific temperature range during the TGA experiment. vulcanchem.com

Studies on the thermal decomposition of related platinum(II) complexes have shown that the decomposition often occurs in distinct steps. researchgate.net For mixed ligand complexes, the ligands with weaker bonds to the platinum center are typically lost at lower temperatures. researchgate.net For example, in some platinum(II) complexes with both thiosaccharinate and diphosphine ligands, the thiosaccharinate ligands are lost first, followed by the diphosphine ligand at a higher temperature. researchgate.net The decomposition processes are generally exothermic. researchgate.net

The thermal stability of platinum complexes is influenced by the nature of the ligands. For instance, platinum complexes generally exhibit higher thermal stability than their corresponding palladium complexes. researchgate.net The decomposition of dichloro(1,2-diaminocyclohexane)platinum(II) is reported to occur at temperatures around 280-285 °C. sigmaaldrich.com

Spectroscopic and Spectrometric Analysis in Research

A variety of spectroscopic and spectrometric techniques are indispensable for the characterization of 1,2-Diaminocyclohexane Platinum(II) Nitrate and related complexes in research. These methods provide insights into the molecular structure, bonding, and purity of the compounds.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For 1,2-Diaminocyclohexane Platinum(II) Nitrate, the presence of nitrate ions is confirmed by strong absorption bands around 1380 cm⁻¹ and 825 cm⁻¹. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the molecule in solution.

¹H NMR spectroscopy is used to identify the protons in the molecule. In D₂O, the cyclohexane (B81311) protons of the DACH ligand typically show resonances in the range of δ 1.2–2.4 ppm. vulcanchem.com

¹⁹⁵Pt NMR spectroscopy is particularly useful for platinum complexes, as the chemical shift is sensitive to the coordination environment of the platinum atom. Significant shifts in the ¹⁹⁵Pt spectrum can distinguish between different coordination spheres, such as Pt(Cl)₄, Pt(N)₂(Cl)₂, and Pt(N)₄. nih.gov

Heteronuclear correlation techniques like ¹H-¹⁹⁵Pt HMQC can be used to establish correlations between protons and the platinum nucleus, aiding in structural elucidation. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the complex.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of platinum complexes. nih.gov It allows for the identification of the correct mass peak for the complex ion, often observed as a doubly charged ion (2+). nih.gov

High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula of the synthesized compounds. nih.gov

Tandem mass spectrometry (MS/MS) techniques, involving collision-induced dissociation (CID), can be used to fragment the complex ion, providing further structural information. chempap.orgnih.gov

UV-Visible Spectroscopy is used to study the electronic transitions within the molecule and can be used to monitor reactions or assess the stability of the complex in solution. nih.gov

Circular Dichroism (CD) Spectroscopy is employed for chiral molecules, such as those containing the resolved isomers of 1,2-diaminocyclohexane. It confirms the retention of chirality during the synthesis, with the spectra of the two enantiomers appearing as near-perfect mirror images. nih.gov

Below is a summary of the key spectroscopic and spectrometric data for 1,2-Diaminocyclohexane Platinum(II) complexes.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Strong bands at ~1380 cm⁻¹ and ~825 cm⁻¹ | Presence of nitrate ions vulcanchem.com |

| ¹H NMR | Resonances at δ 1.2–2.4 ppm (in D₂O) | Protons of the cyclohexane ring vulcanchem.com |

| ¹⁹⁵Pt NMR | Significant chemical shifts | Distinguishes between different platinum coordination environments nih.gov |

| ESI-MS | Correct mass peak for the 2+ ion | Confirms the molecular weight of the complex cation nih.gov |

| CD Spectroscopy | Mirror-image spectra for enantiomers | Confirms retention of chirality nih.gov |

Coordination Chemistry and Structure Activity Relationship Investigations

Geometric Isomerism and Stereochemical Considerations of the 1,2-Diaminocyclohexane Ligand

The 1,2-diaminocyclohexane ligand is a cornerstone of the structural diversity observed in this class of platinum(II) complexes. The cyclohexane (B81311) ring is not planar, and the relative positions of the two amino groups give rise to geometric isomers: cis and trans.

In the cis isomer, both amino groups are on the same side of the cyclohexane ring. This isomer is a meso compound, meaning it has a plane of symmetry and is achiral. In contrast, the trans isomer has the amino groups on opposite sides of the ring and is chiral. It exists as a pair of enantiomers: (1R,2R)-diaminocyclohexane and (1S,2S)-diaminocyclohexane.

The stereochemistry of the DACH ligand profoundly influences the geometry and properties of the resulting platinum(II) complex. The chelation of the DACH ligand to the platinum(II) center forms a stable five-membered ring. The conformation of the cyclohexane ring within this chelate structure is typically a chair conformation. The orientation of the bulky cyclohexane backbone relative to the square-planar coordination plane of the platinum atom is a key structural feature.

Influence of Ancillary Ligands on Coordination Properties

In the context of 1,2-Diaminocyclohexane platinum(II) nitrate (B79036), the nitrate ions are considered ancillary ligands. However, in a broader sense, the coordination sphere of the [Pt(DACH)]²⁺ moiety can be modified with various other ancillary ligands. These ligands play a crucial role in tuning the coordination properties, stability, and reactivity of the complex.

The nature of the ancillary ligands directly impacts the electronic environment of the platinum(II) center. Strongly electron-donating ligands will increase the electron density on the platinum, which can affect the lability of other ligands and the redox potential of the complex. Conversely, electron-withdrawing ancillary ligands can make the platinum center more electrophilic.

The size and shape of ancillary ligands also introduce steric effects. Bulky ligands can shield the platinum center, hindering the approach of incoming reactants and thus slowing down substitution reactions. This steric hindrance can also influence the preferred geometry of the complex. For example, very bulky ancillary ligands might favor a distorted square-planar geometry.

In the case of 1,2-Diaminocyclohexane platinum(II) nitrate, the nitrate ligands are relatively weakly coordinating. In solution, particularly in the presence of water, they can be displaced by solvent molecules to form aqua complexes. This reactivity is a key aspect of the coordination chemistry of this compound. The lability of the ancillary ligands is a critical factor in the reactivity of the complex, as their dissociation is often the first step in reactions involving the platinum center.

Ligand Field Theory and Electronic Structure of the Platinum(II) Center

The electronic structure of the platinum(II) center in 1,2-Diaminocyclohexane platinum(II) nitrate can be described using Ligand Field Theory (LFT). Platinum(II) has a d⁸ electron configuration. In the square-planar geometry adopted by this complex, the degeneracy of the five d-orbitals is lifted by the electrostatic field of the coordinating ligands.

The arrangement of the d-orbital energy levels in a square-planar complex is distinct. The dₓ²-y² orbital, which points directly towards the ligands along the x and y axes, experiences the most repulsion and is therefore the highest in energy. The dxy orbital, lying in the plane between the ligands, is the next highest in energy. The remaining three d-orbitals, d₂², dxz, and dyz, are lower in energy. The precise ordering of these lower-energy orbitals can vary, but a commonly accepted order for Pt(II) complexes is dₓz ≈ dyz < d₂² < dxy < dₓ²-y².

As a d⁸ metal ion in a square-planar field, the eight electrons of Pt(II) will fill the four lower-energy d-orbitals, resulting in a low-spin, diamagnetic complex. The energy gap between the highest occupied molecular orbital (HOMO), which is typically the dxy or d₂² orbital, and the lowest unoccupied molecular orbital (LUMO), the dₓ²-y² orbital, is known as the ligand field splitting energy (Δ). For platinum(II) complexes, this splitting is generally large, which strongly favors the square-planar geometry and the low-spin configuration.

Electronic transitions between these d-orbitals can occur upon absorption of light, giving rise to the characteristic UV-visible absorption spectra of the complex. These d-d transitions are formally Laporte-forbidden, but can be observed due to vibronic coupling and are typically weak.

Structure-Activity Relationship Studies Beyond Biological Efficacy

While the majority of research on 1,2-diaminocyclohexane platinum(II) complexes has been driven by their biological applications, investigations into their non-biological structure-activity relationships (SAR) are also of fundamental importance. These studies focus on how variations in the ligand structure affect properties such as reactivity, photophysics, and catalytic potential.

One area of non-biological SAR is the study of ligand substitution kinetics. The rate at which ancillary ligands are replaced by other nucleophiles is highly dependent on the structure of both the DACH ligand and the incoming nucleophile. For instance, the stereochemistry of the DACH ligand can influence the rate of substitution reactions due to steric hindrance affecting the approach of the nucleophile to the platinum center.

A study on the kinetics of substitution reactions of cis-[Pt(cis-dach)(H₂O)₂]²⁺ with various bidentate ligands demonstrated a two-step mechanism. The first step is the substitution of one water molecule, followed by a slower chelation step. The rate of these reactions is influenced by the nature of the incoming ligand, including its nucleophilicity and steric bulk.

| Incoming Ligand | Donor Atoms | Association Equilibrium Constant (K_E) / M⁻¹ | Rate Constant (k₁) / 10⁻⁴ s⁻¹ |

| 2-Thiouracil | S, N | 235 | 1.83 |

| 1,2-Cyclohexanedionedioxime | N, N | 187 | 1.24 |

| Acetylacetone | O, O | 155 | 0.89 |

Table 1: Kinetic data for the substitution reaction of cis-[Pt(cis-dach)(H₂O)₂]²⁺ with different bidentate ligands at 298 K. The data illustrates how the nature of the incoming ligand influences the initial association and the rate of the first substitution step.

Molecular and Cellular Mechanisms of Action

DNA Adduct Formation and Repair Mechanisms

Upon entering a cell, the nitrate (B79036) ligands of 1,2-Diaminocyclohexane platinum(II) nitrate are displaced by water molecules in the low-chloride intracellular environment, forming reactive aquated platinum species. This activation enables the platinum center to form covalent bonds, or adducts, with DNA bases. The platinum atom preferentially binds to the N7 position of purine (B94841) bases, particularly guanine (B1146940) and adenine.

The primary lesions formed are intrastrand cross-links between adjacent purine residues. The most common of these are 1,2-intrastrand d(GpG) adducts, which account for the majority of DNA lesions. Other significant adducts include 1,2-intrastrand d(ApG) adducts and, to a lesser extent, 1,3-intrastrand d(GpXpG) adducts, where X is any nucleotide. Interstrand cross-links between opposite DNA strands also occur but are less frequent. The bulky 1,2-diaminocyclohexane (dach) ligand influences the conformation of these DNA adducts. nih.govresearchgate.net

The formation of these platinum-DNA adducts induces significant conformational changes in the DNA double helix. nih.gov These distortions include localized unwinding and bending of the DNA strand at the site of the adduct. nih.gov This structural alteration is a key trigger for the cellular responses that ultimately lead to cell death.

The presence of platinum-DNA adducts presents a major obstacle to the cellular machinery responsible for DNA replication and transcription. The distortions in the DNA structure physically block the progression of DNA and RNA polymerases along the DNA template. This inhibition of DNA synthesis and transcription is a critical mechanism of the compound's cytotoxic action. researchgate.netnih.gov

Cells possess sophisticated DNA repair mechanisms to identify and remove such lesions. However, the adducts formed by platinum complexes, particularly those with the dach ligand, are often recognized inefficiently by the cell's primary DNA repair system, the nucleotide excision repair (NER) pathway. This evasion of repair contributes to the persistence of the DNA lesions and the subsequent induction of apoptosis, or programmed cell death. The failure of DNA repair systems to remove these adducts is a crucial determinant of the compound's efficacy. semanticscholar.org

Cellular Uptake and Intracellular Trafficking Pathways

Once inside the cell, platinum compounds undergo biotransformation, reacting with various intracellular molecules such as glutathione (B108866) and amino acids. nih.gov These interactions can influence the compound's activity and its subsequent trafficking within the cell.

However, the relationship between lipophilicity and cellular accumulation is not always straightforward. Studies on various platinum complexes have shown that there is not always a direct correlation between increased lipophilicity and higher intracellular platinum concentrations, indicating that other factors, such as active transport, are also significant. nih.govnih.govrsc.org While a certain degree of lipophilicity is necessary for membrane transport, excessively high lipophilicity does not guarantee greater accumulation or cytotoxicity. nih.gov

Interactive Data Table: Lipophilicity and Cellular Accumulation of Platinum Complexes

| Platinum Complex Feature | Influence on Cellular Uptake | Research Finding |

| Increased Lipophilicity | Can enhance early influx via passive diffusion. nih.gov | No clear correlation between increasing lipophilicity and overall cellular accumulation or cytotoxicity in some studies. rsc.org |

| Carrier Ligand | The hydrophobicity of the carrier ligand can affect interactions with cellular components. nih.gov | The 1,2-diaminocyclohexane (dach) ligand can increase lipophilicity compared to ammine ligands. acs.org |

| Transport Mechanisms | Both passive diffusion and active transport are involved in cellular accumulation. nih.govnih.gov | The predominant influx mechanism can become lipophilicity-independent after the initial phase. nih.gov |

Following cellular uptake, platinum species are not uniformly distributed throughout the cell. A significant portion of the platinum accumulates in the nucleus, which is consistent with its primary target being DNA. anl.gov Imaging techniques such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) have enabled the visualization of platinum distribution at the subcellular level. nih.gov

Interactions with Other Biomolecules

The biological activity of 1,2-Diaminocyclohexane platinum(II) nitrate is not solely defined by its interaction with DNA. Its encounters with other cellular biomolecules, particularly proteins and sulfur-containing species, play a critical role in its transport, mechanism of action, and potential for resistance.

Protein Binding and Adduct Formation

Upon entering the biological system, platinum-based compounds like 1,2-Diaminocyclohexane platinum(II) nitrate can extensively bind to plasma proteins. It has been noted that over 90% of intravenously administered cisplatin (B142131), a related platinum drug, becomes covalently bound to plasma proteins such as albumin, transferrin, and γ-globulin nih.gov. Similarly, oxaliplatin (B1677828), which shares the 1,2-diaminocyclohexane (DACH) ligand, also exhibits a high rate of protein binding mdpi.com. This interaction is significant as strong binding can influence the drug's distribution, efficacy, and clearance nih.gov.

The binding of platinum complexes to proteins like albumin can induce conformational changes in the protein. Spectroscopic studies on other platinum complexes have shown that this interaction can alter the protein's secondary structure nih.gov. For instance, fluorescence quenching of tryptophan residues in albumin upon binding of platinum complexes suggests that the local environment of these amino acids becomes more hydrophilic nih.gov. The major binding site for cisplatin on albumin is thought to be Met-298, with evidence of multiple binding sites on the protein nih.gov.

The hydrophobicity of the DACH carrier ligand may uniquely influence these protein interactions. It is hypothesized that this lipophilic character could enable the DACH-platinum moiety to react with amino acid side chains located within hydrophobic pockets of proteins, which might be less accessible to more polar compounds like cisplatin nih.gov.

Table 1: Summary of Platinum Compound Interactions with Serum Albumin

| Feature | Observation | Potential Implication | Reference |

|---|---|---|---|

| Binding Proteins | Primarily Human Serum Albumin (HSA), also transferrin and γ-globulins. | Affects drug transport, distribution, and metabolism in vivo. | nih.govmdpi.com |

| Binding Nature | Largely irreversible, covalent binding. | Can lead to toxic side effects and sequestration of the active drug. | mdpi.com |

| Effect on Protein | Induces conformational changes in the secondary structure of albumin. | Alters the protein's native function and drug-carrying capacity. | nih.gov |

| Influence of DACH Ligand | The ligand's hydrophobicity may allow interaction with hydrophobic protein pockets. | Potentially different protein adduct profile compared to cisplatin. | nih.gov |

Thiol-Mediated Interactions

Thiol-containing molecules, such as the ubiquitous intracellular antioxidant glutathione (GSH), are crucial in the metabolism and detoxification of platinum compounds. The reaction of the activated DACH-platinum complex with thiols can lead to the inactivation of the drug and contribute to cellular resistance researchgate.net.

Kinetic studies comparing the reactivity of various platinum drugs with glutathione provide insight into the behavior of the DACH-platinum moiety. In conditions mimicking the cytosol, oxaliplatin (a DACH-platinum complex) was found to react with glutathione at a significantly faster rate than carboplatin (B1684641) and at a slightly faster rate than cisplatin nih.gov. The second-order rate constant for the reaction between oxaliplatin and GSH was determined to be approximately 3.8 x 10⁻² M⁻¹ s⁻¹, demonstrating the influence of the ligands surrounding the platinum atom on its reactivity with thiols nih.gov. This reactivity highlights a key pathway for the cellular processing of DACH-platinum compounds. The interaction is not limited to glutathione; other sulfur-containing biomolecules like L-methionine can also react with DACH-platinum complexes researchgate.net.

Table 2: Comparative Reactivity of Platinum Drugs with Glutathione (GSH)

| Platinum Compound | Second-Order Rate Constant (k₂) with GSH (M⁻¹ s⁻¹) | Relative Reactivity | Reference |

|---|---|---|---|

| Oxaliplatin (DACH-Pt complex) | ~3.8 x 10⁻² | Highest | nih.gov |

| Cisplatin | ~2.7 x 10⁻² | Intermediate | nih.gov |

| Carboplatin | ~1.2 x 10⁻³ | Lowest (~32x slower than Oxaliplatin) | nih.gov |

Research on Mechanisms of Cellular Resistance to Platinum Complexes

Reduced Intracellular Drug Accumulation

A primary mechanism of resistance to platinum drugs is the decreased concentration of the drug inside the cancer cell. nih.govnih.gov The cytotoxicity of platinum agents is dependent on their ability to enter the cell and bind to DNA; therefore, any process that limits this accumulation can lead to resistance. frontiersin.org This reduction can be achieved through two main strategies: actively pumping the drug out of the cell (efflux) or reducing the rate at which it enters the cell (influx). nih.govmdpi.com

Increased efflux, the active removal of platinum compounds from the cell, is a significant contributor to resistance. This process is mediated by transport proteins that function as pumps. nih.govfrontiersin.org Key efflux pumps involved in platinum resistance include the copper-transporting P-type ATPases, ATP7A and ATP7B, and members of the ATP-binding cassette (ABC) transporter family, such as multidrug resistance-associated protein 2 (MRP2). nih.govpharmgkb.org These transporters can sequester platinum agents into vesicles or directly expel them from the cell, thereby lowering the intracellular concentration available to interact with DNA. nih.govpharmgkb.org The overexpression of these pumps is frequently observed in platinum-resistant cancer cells.

| Efflux Transporter | Function in Platinum Resistance | Reference |

| ATP7A / ATP7B | Copper transporters that also mediate the efflux of platinum drugs from the cell. Relocate from the Golgi apparatus to the plasma membrane or vesicular compartments to export the drug. | nih.govpharmgkb.org |

| MRP2 (ABCC2) | A member of the ABC transporter superfamily that participates in the efflux of platinum agents, often after they have been conjugated with glutathione (B108866) (GS-platinum complex). | nih.govpharmgkb.org |

Decreased entry of platinum drugs into the cell is another critical mechanism of resistance. frontiersin.org While platinum compounds were once thought to enter cells primarily through passive diffusion, it is now understood that active transport plays a prominent role. nih.govfrontiersin.org The main protein responsible for the influx of cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828) is the copper transporter 1 (CTR1). nih.govfrontiersin.org Reduced expression or genetic knockout of the gene encoding CTR1 leads to lower intracellular platinum accumulation and subsequent drug resistance. nih.govmdpi.com In some cases, resistance is associated with the mislocalization of these transporters rather than a decrease in their expression. nih.govfrontiersin.org Other transporters, such as organic cation transporters (OCTs), have also been implicated in the uptake of platinum drugs. nih.govfrontiersin.org

| Influx Transporter | Function in Platinum Resistance | Reference |

| CTR1 (SLC31A1) | The primary high-affinity copper transporter also responsible for the uptake of cisplatin, carboplatin, and oxaliplatin. Downregulation or degradation of CTR1 diminishes drug influx, causing resistance. | nih.govmdpi.comfrontiersin.org |

| OCTs (1-3) | Organic cation transporters that contribute to the influx of platinum agents. Reduced expression or altered localization can decrease drug accumulation. | nih.govfrontiersin.org |

| LRRC8A/8D | Components of the volume-regulated anion channel (VRAC) that mediate the uptake of cisplatin and carboplatin. Low expression of LRRC8D has been correlated with poorer survival in ovarian cancer patients. | mdpi.com |

Enhanced DNA Damage Repair Systems

The primary mechanism of action for platinum drugs is the formation of adducts with DNA, which creates cross-links that block replication and transcription, ultimately leading to cell death. aacrjournals.orgmdpi.com Consequently, an enhanced ability of cancer cells to repair this DNA damage is a major cause of both intrinsic and acquired resistance. nih.govpnas.org Several DNA repair pathways are involved in removing platinum-DNA adducts. aacrjournals.orgresearchgate.net

The Nucleotide Excision Repair (NER) pathway is considered a key mechanism for repairing the intrastrand cross-links that constitute the majority of platinum-induced DNA lesions. aacrjournals.orgpnas.org Overexpression of proteins in the NER pathway, such as Excision Repair Cross-Complementation group 1 (ERCC1), is associated with increased removal of adducts and has been linked to platinum resistance in various cancers. nih.govaacrjournals.org

Other repair pathways also contribute to resistance. The Mismatch Repair (MMR) system is crucial for recognizing DNA damage. aacrjournals.org Deficiency in MMR can lead to resistance to cisplatin and carboplatin, as the cell fails to trigger apoptosis in response to the damage. aacrjournals.org However, MMR deficiency does not seem to confer resistance to oxaliplatin, a complex containing the 1,2-diaminocyclohexane ligand. aacrjournals.org Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are pathways that repair double-strand breaks, which can arise from platinum-induced damage, and their upregulation can also contribute to resistance. nih.govresearchgate.net

| DNA Repair Pathway | Role in Platinum Resistance | Key Proteins |

| Nucleotide Excision Repair (NER) | Primary pathway for removing platinum-induced intrastrand DNA adducts. aacrjournals.orgpnas.org | ERCC1, XPC, XPA nih.govaacrjournals.org |

| Mismatch Repair (MMR) | Recognizes DNA lesions and signals for apoptosis. Deficiency leads to resistance to cisplatin/carboplatin but not oxaliplatin. aacrjournals.org | MLH1, MSH2 aacrjournals.org |

| Homologous Recombination (HR) | Repairs double-strand DNA breaks. Upregulation contributes to resistance. Tumors with HR defects (e.g., BRCA1 mutations) are often more sensitive to platinum agents. nih.govresearchgate.net | BRCA1 nih.gov |

Alterations in Drug Metabolism and Detoxification Pathways

Cancer cells can develop resistance by increasing the rate at which they inactivate platinum drugs intracellularly, before the drugs can reach their DNA target. nih.govmuni.cz This detoxification is primarily mediated by sulfur-containing molecules, such as glutathione (GSH) and metallothioneins (MT). nih.gov These molecules can bind to platinum complexes, forming non-toxic conjugates that are then often removed from the cell by efflux pumps like MRP2. nih.govnih.gov Elevated levels of GSH and MT have been frequently observed in platinum-resistant cell lines. This sequestration mechanism effectively reduces the amount of active drug available to cause cytotoxic DNA damage. nih.gov Recent research also suggests that broader metabolic alterations, including changes in amino acid and fatty acid metabolism, can support the resistant state by providing the necessary building blocks and energy for survival and detoxification. mdpi.comfrontiersin.orgnih.gov

Role of Apoptotic Pathway Modulation in Resistance

Apoptosis, or programmed cell death, is the ultimate outcome of irreparable DNA damage caused by platinum drugs. nih.govnih.gov Resistance can emerge when cancer cells develop defects in the signaling pathways that control apoptosis, allowing them to tolerate DNA damage and continue to survive and proliferate. nih.govmdpi.com

The apoptotic process is regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner proteins of cell death. nih.govimrpress.com A critical regulator of the intrinsic pathway is the tumor suppressor protein p53, which can trigger apoptosis in response to DNA damage. imrpress.com Mutations or inactivation of p53 are common in cancer and are strongly associated with resistance to platinum-based chemotherapy. imrpress.com

Furthermore, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial. mdpi.comnih.gov Overexpression of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can raise the threshold for triggering apoptosis, thereby conferring resistance. mdpi.comnih.gov Similarly, increased expression of Inhibitor of Apoptosis Proteins (IAPs) can block caspase activity directly, preventing the execution of the cell death program. imrpress.com

Advanced Delivery Systems and Nanomedicine Approaches

Polymeric Drug Conjugates for Controlled Release and Distribution

Polymeric drug conjugates represent a versatile strategy for the delivery of 1,2-Diaminocyclohexane platinum(II) (DACHPt), the active moiety in 1,2-Diaminocyclohexane platinum(II) nitrate (B79036). By attaching the platinum compound to a polymer backbone, the physicochemical properties of the drug can be significantly altered, leading to improved pharmacokinetic profiles and therapeutic outcomes.

Hydrophilic, Biocompatible Polymer Carriers (e.g., Poly(ethylene glycol), HPMA, PLGA)

Hydrophilic and biocompatible polymers are extensively used as carriers for platinum-based drugs to enhance their water solubility and in vivo stability.

Poly(ethylene glycol) (PEG) : PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy in drug delivery. For DACHPt, PEG has been incorporated into block copolymers, such as poly(ethylene glycol)-poly(glutamic acid) [PEG-P(Glu)], to form polymeric micelles. These micelles can encapsulate the platinum complex, resulting in nanoparticles with sizes around 40 nm. The PEG outer shell provides a hydrophilic corona that sterically hinders interactions with biological components, leading to prolonged blood circulation.

N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers : HPMA copolymers are another class of well-investigated, water-soluble, and non-immunogenic polymer carriers. HPMA copolymer-DACH platinum conjugates have been synthesized and have shown promising results in preclinical studies. These conjugates are designed to be stable in the bloodstream and release the active platinum compound preferentially within the tumor microenvironment, often facilitated by the acidic conditions or enzymatic activity present in cancer tissues.

Poly(lactic-co-glycolic acid) (PLGA) : PLGA is a biodegradable and biocompatible polymer approved by the FDA for various biomedical applications. While direct conjugation of 1,2-Diaminocyclohexane platinum(II) nitrate to PLGA is less common, PLGA is frequently used to formulate nanoparticles that encapsulate platinum compounds. These nanoparticles can be engineered to control the release of the drug and can be surface-modified with targeting ligands to enhance accumulation in tumor cells. For instance, PLGA nanoparticles have been successfully used to deliver other platinum-resistant ovarian cancer therapeutics, demonstrating their potential as a platform for DACHPt compounds as well nih.gov.

The table below summarizes the characteristics of these polymer carriers for DACHPt delivery.

| Polymer Carrier | Formulation | Key Features |

| Poly(ethylene glycol) (PEG) | Polymeric Micelles (e.g., PEG-P(Glu)) | Forms a hydrophilic shell, prolongs circulation, enhances tumor accumulation via the EPR effect. |

| HPMA Copolymers | Polymer-Drug Conjugates | Water-soluble, non-immunogenic, allows for controlled drug release in the tumor environment. |

| PLGA | Nanoparticles | Biodegradable, biocompatible, enables controlled release, can be surface-functionalized for targeting. |

Noncovalent Complexation Strategies with Polymers

Noncovalent complexation offers an alternative to covalent conjugation for loading DACHPt into polymeric nanocarriers. This approach typically involves the formation of polymeric micelles with a core that can interact with the platinum complex.

Block copolymers, such as poly(ethylene glycol)-b-poly(methacrylic acid) (PEO-b-PMA), can self-assemble in aqueous solutions to form micelles with an ionic core. The carboxylate groups within the poly(methacrylic acid) core can form coordination complexes with the platinum atom of DACHPt. This polymer-metal complex formation allows for high drug loading capacities, with reports of up to 25% (w/w) for DACHPt. These micelles are stable and can provide sustained release of the platinum drug. The initial low aqueous solubility of some DACHPt derivatives, like dichloro(1,2-diaminocyclohexane)platinum(II), can be overcome by first reacting it with silver nitrate to create a more water-soluble species before its incorporation into the micelles nih.gov.

Direct Platination onto Polymer Backbones

Direct platination involves the covalent attachment of the platinum compound to the polymer backbone. This is often achieved by designing polymers with pendant groups that can act as ligands for the platinum atom. For DACHPt derivatives, the replaceable leaving groups (such as chloride or nitrate) can be substituted by nucleophilic groups on the polymer chain.

For example, polymers containing carboxylate groups can chelate the platinum(II) center. This method has been employed in the synthesis of HPMA copolymer-platinate conjugates where the polymer side chains terminate in dicarboxylato ligands. The platinum(II) is then bound by reacting these ligands with an aquated form of the platinum complex. This direct conjugation results in a well-defined polymer-drug conjugate with a specific drug loading content.

Dendrimer-Based Delivery Platforms

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, with a central core, repeating branching units, and a high density of surface functional groups, makes them attractive candidates for drug delivery.

Synthesis and Characterization of Dendrimer-Platinum Conjugates

The synthesis of dendrimer-platinum conjugates with DACHPt typically involves the attachment of the platinum moiety to the surface functional groups of the dendrimer. Polyamidoamine (PAMAM) dendrimers are commonly used for this purpose.

For instance, half-generation PAMAM dendrimers with carboxylate end-groups (G0.5 to G3.5) have been successfully conjugated with the DACHPt moiety. The synthesis involves a two-step process. First, the dichloro(1,2-diaminocyclohexane)platinum(II) is reacted with silver nitrate to create a more reactive bis-aquated DACHPt species. This aquated complex is then reacted with the carboxylate-terminated PAMAM dendrimers, leading to the formation of a bidentate coordination complex between the platinum and the carboxylate groups on the dendrimer surface.

The resulting dendrimer-DACHPt conjugates are characterized using various analytical techniques to confirm their structure and properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the presence of both the dendrimer scaffold and the DACHPt moiety, and indicates successful coordination through chemical shifts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Shows characteristic vibrational bands of the dendrimer and the platinum complex, confirming conjugation. |

| UV-Vis Spectroscopy | The appearance of a shoulder around the characteristic absorption wavelength of the DACHPt complex provides evidence of conjugation. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Determines the precise platinum content in the conjugate, allowing for the calculation of drug loading. |

Sustained Release Kinetics in Physiological Environments

A key advantage of dendrimer-based delivery systems is their ability to provide sustained release of the conjugated drug. The release of DACHPt from dendrimer conjugates is often pH-dependent.

In a study involving mPEGylated peptide dendrimer-linked DACHPt conjugates, the drug was linked to the dendrimer via an N,O-chelate coordination. This linkage was found to be pH-responsive, with a significantly faster drug release rate in acidic environments (pH 5.0) compared to physiological pH (7.4) nih.gov. This characteristic is particularly advantageous for cancer therapy, as the tumor microenvironment is often more acidic than normal tissues. This pH-triggered release can lead to a higher concentration of the active drug at the tumor site, enhancing its therapeutic effect while minimizing systemic exposure. The sustained release profile helps in maintaining a therapeutic concentration of the drug over an extended period, which can improve treatment outcomes.

Multivalency and Nanoscale Properties for Enhanced Interactions

The design of nanocarriers for platinum drug delivery often incorporates the principle of multivalency to improve interactions with cancer cells. Multivalency refers to the simultaneous binding of multiple ligands on a nanocarrier to multiple receptors on a cell surface, leading to a significant increase in binding strength, or avidity. This enhanced avidity can lead to more efficient cellular uptake of the nanoparticle and its therapeutic payload.

Nanoscale properties of these delivery systems, such as size, shape, and surface charge, are critical determinants of their biological behavior. Nanoparticles are typically engineered to have sizes in the range of 10-200 nanometers to take advantage of the physiological characteristics of tumors. The surface of these nanoparticles can be functionalized with various ligands to control their interaction with biological systems. For instance, the use of multivalent amine-functionalized ligands in the formation of platinum nanoparticles has been shown to enhance their stability. The high binding affinity of multivalent ligands facilitates the uniform growth of nanoparticles and results in spherical shapes, which can influence their cellular uptake and biodistribution.

Table 1: Influence of Nanoscale Properties on Cellular Interactions

| Property | Effect on Cellular Interaction | Relevant Findings |

| Size | Nanoparticles in the 10-200 nm range can exploit the Enhanced Permeability and Retention (EPR) effect for tumor accumulation. Size also influences the mechanism of cellular uptake (e.g., endocytosis). | Nanocarriers are designed to be large enough to avoid rapid renal clearance but small enough to penetrate tumor vasculature. |

| Shape | Spherical nanoparticles are commonly used and their uniform shape can be influenced by the use of multivalent ligands during synthesis. | The use of multivalent ligands has been shown to result in the formation of spherical platinum nanoparticles. |

| Surface Charge | Surface charge affects the stability of nanoparticles in circulation and their interaction with the negatively charged cell membrane. | Cationic nanoparticles may exhibit enhanced cellular uptake due to electrostatic interactions with the cell surface, but can also lead to higher toxicity. |

| Multivalency | The presence of multiple targeting ligands on the nanoparticle surface increases the avidity of binding to cancer cell receptors, leading to enhanced cellular uptake. | Multivalent ligand systems enhance the stability of nanoparticles and can be used to target specific cellular receptors. mdpi.com |

Targeted Delivery Strategies

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. This can be achieved through both passive and active targeting mechanisms.

Active targeting involves the functionalization of nanocarriers with ligands that bind to specific receptors overexpressed on the surface of cancer cells. A well-studied example is the use of the cyclic peptide cRGD (cyclo(Arg-Gly-Asp-D-Phe-Cys)). This peptide is a ligand for αvβ3 integrins, which are cell adhesion molecules that are highly expressed on the surface of various tumor cells and tumor neovasculature, but have low expression in normal tissues.

By conjugating cRGD peptides to the surface of nanoparticles carrying a platinum payload, the delivery system can be directed to tumors overexpressing αvβ3 integrins. Studies have shown that cRGD-conjugated unimolecular nanoparticles carrying carboplatin (B1684641), a platinum(II) compound, exhibit significantly higher cellular uptake by ovarian cancer cells compared to non-targeted nanoparticles. nih.govnih.gov This enhanced uptake leads to greater cytotoxicity against the targeted cancer cells. nih.govnih.gov This strategy holds promise for the targeted delivery of 1,2-diaminocyclohexane platinum(II) nitrate, assuming its incorporation into a similarly functionalized nanocarrier.

Table 2: Research Findings on cRGD-Mediated Targeting of Platinum Drugs

| Nanocarrier System | Platinum Compound | Key Findings |

| PAMAM-PAsp-PEG Unimolecular Nanoparticles | Carboplatin | cRGD-conjugated nanoparticles showed 3.4-fold higher cellular uptake in OVCAR-3 ovarian cancer cells compared to non-targeted nanoparticles. nih.gov |

| PAMAM-PAsp-PEG Unimolecular Nanoparticles | Carboplatin | Carboplatin-complexed cRGD-conjugated nanoparticles exhibited higher cytotoxicity than both free carboplatin and non-targeted nanoparticles. nih.govnih.gov |

| Platinum-based Nanoparticles (PtNPs) | Cisplatin (B142131) derivative | Functionalization of PtNPs with RGD ligands enhanced the uptake of cisplatin by tumor cells and promoted DNA fragmentation. researchgate.net |

The use of nanocarriers significantly alters the biodistribution and elimination pathways of platinum drugs. Free platinum compounds are typically small molecules that are rapidly cleared by the kidneys, leading to a short circulation half-life and potential nephrotoxicity. When encapsulated in nanoparticles, the biodistribution is primarily governed by the physicochemical properties of the nanocarrier.

Nanoparticles, due to their larger size, are not readily eliminated by the kidneys and tend to have a prolonged circulation time. This extended circulation increases the probability of their accumulation in tumor tissue. The primary route of elimination for many nanoparticles is through the mononuclear phagocyte system (MPS), with accumulation in organs such as the liver and spleen. Studies on platinum nanoparticles have shown that after intravenous administration, there is significant accumulation in these organs. The surface properties of nanocarriers, such as the presence of a polyethylene glycol (PEG) coating, can help to reduce MPS uptake and further prolong circulation time.

The Enhanced Permeability and Retention (EPR) effect is a key principle underlying the passive targeting of tumors with nanomedicines. nih.gov Tumor blood vessels are often leaky and have a disorganized structure with poor lymphatic drainage. This allows nanoparticles of a certain size range (typically up to a few hundred nanometers) to extravasate from the bloodstream into the tumor interstitium and be retained there for an extended period.

This passive accumulation leads to a higher concentration of the drug-loaded nanocarrier in the tumor compared to healthy tissues. nih.gov The EPR effect is considered a major contributor to the improved efficacy and reduced systemic toxicity of nanoparticle-formulated anticancer drugs. nih.gov For platinum compounds like 1,2-diaminocyclohexane platinum(II) nitrate, encapsulation in nanoparticles can leverage the EPR effect to enhance their delivery to the tumor site.

Other Nanocarrier Systems (e.g., Liposomes, Nanoparticles)

Besides the systems mentioned above, a variety of other nanocarriers have been investigated for the delivery of platinum-based drugs.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of platinum drugs have been developed to improve their pharmacokinetic profile and reduce toxicity. For example, Lipoplatin, a liposomal formulation of cisplatin, has been shown to enhance cisplatin retention in tumor tissue and reduce renal toxicity and peripheral neuropathy in clinical trials. nih.gov Similar liposomal systems could be adapted for the delivery of 1,2-diaminocyclohexane platinum(II) nitrate.

Polymer-Drug Conjugates: In this approach, the platinum drug is covalently attached to a polymer backbone. ProLindac™ (AP5346) is a notable example, which is a polymer conjugate of a DACH-platinum complex. This formulation was designed to improve the water solubility and tumor accumulation of the platinum agent. nih.gov

Micelles: These are self-assembling core-shell structures typically formed from amphiphilic block copolymers. The hydrophobic core can encapsulate poorly water-soluble drugs like certain platinum complexes, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeting.

Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. Platinum drugs can be either encapsulated within the dendritic structure or attached to its surface. Dendrimer-cisplatin complexes have been shown to selectively accumulate in solid tumors with reduced toxicity compared to free cisplatin. nih.gov

Development and Characterization of Analogues and Derivatives

Modifications to the Leaving Group Ligands

The nature of the leaving group in square-planar platinum(II) complexes is a critical determinant of the compound's reactivity and biological activity. By replacing the nitrate (B79036) groups in 1,2-diaminocyclohexane platinum(II) nitrate, researchers have developed numerous analogues with varied chemical and pharmacological properties.

Novel 1,2-diaminocyclohexane platinum complexes featuring a salicylate (B1505791) ligand have been synthesized to create water-soluble and stable compounds. google.com These derivatives are designed to combine the cytotoxic platinum moiety with the anti-inflammatory properties of salicylates. The salicylate ligand can influence the complex's stability and solubility, potentially altering its interaction with biological targets. google.com

Phthalato and its derivatives, such as 4-carboxyphthalato, have been successfully incorporated as leaving groups in DACH-platinum(II) complexes. google.comnih.gov The synthesis of compounds like 4-carboxyphthalato(1,2-diaminocyclohexane)-platinum(II) has produced analogues with significant antitumor activity. google.com The dicarboxylate structure of the phthalato ligand affects the complex's charge, stability, and release kinetics, which are crucial for its mechanism of action. nih.gov

Squaramide-based ligands have been used to create new platinum(II) complexes, including one where the squaramide unit is directly coordinated to the platinum center. uab.cat These complexes exhibit interesting photochemical behavior and can be activated by light. uab.cat The photo-degradation of these squaramide-based analogues can be sensitive to oxygen levels, suggesting potential for use in targeted phototherapy, particularly in hypoxic (low-oxygen) tumor environments. uab.cat

Modifications to the 1,2-Diaminocyclohexane Carrier Ligand

The "carrier" or "ancillary" ligand, in this case, 1,2-diaminocyclohexane, is generally inert and remains coordinated to the platinum ion as the drug interacts with its target. However, modifications to this ligand can significantly impact the biological properties of the complex. nih.govnih.gov The DACH ligand itself can affect platinum accumulation in cells and the conformation of DNA adducts formed. nih.gov

One strategy involves introducing unsaturation into the cyclohexane (B81311) ring, as seen in analogues using trans-1,2-diamino-4-cyclohexene (DACHEX) instead of DACH. nih.govemich.edu This modification reduces the flexibility of the ring and increases its planar extension, which can alter the spectrum of activity and help overcome resistance to drugs like oxaliplatin (B1677828). nih.gov Another approach involves creating unconventional platinum complexes by pairing the DACH ligand with other ancillary ligands, such as pyridine (B92270) derivatives, to create novel structures with distinct DNA binding properties and cytotoxicity profiles. nih.govmdpi.com

Platinum(IV) Prodrug Strategies and Activation Mechanisms

To improve the pharmacological properties of platinum(II) drugs, researchers have developed platinum(IV) prodrugs. nih.gov These octahedral Pt(IV) complexes are more inert than their square-planar Pt(II) counterparts and must be "activated" inside the cancer cell. nih.govacs.org This activation occurs through reduction, a chemical process that reduces the platinum center from the +4 to the +2 oxidation state, simultaneously releasing the two axial ligands and the active Pt(II) drug. nih.govacs.org

The key advantages of this prodrug strategy include:

Enhanced Stability : The Pt(IV) form is less reactive, potentially reducing side effects caused by premature reaction in the bloodstream. acs.org

Improved Lipophilicity : The axial ligands can be modified to increase the drug's lipid solubility, which can lead to greater cellular uptake. nih.gov

Multi-action Agents : The axial ligands can be biologically active molecules themselves. For example, derivatives have been created where an anti-inflammatory drug like diclofenac (B195802) is attached in the axial positions. nih.govacs.org Upon reduction inside the cell, both the active platinum complex and the bioactive ligand are released, potentially leading to a synergistic, multi-modal therapeutic effect. nih.govacs.org

The reduction potential of the Pt(IV) complex is a critical factor and can be fine-tuned by the choice of axial ligands to ensure activation occurs within the reducing environment of the cell. nih.gov

Structure-Activity Relationship Studies of Novel Analogues

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of these platinum complexes with their observed antitumor activity. nih.gov For DACH-platinum complexes, SAR studies have revealed several key principles. The stereochemistry of the DACH ligand is crucial; for instance, complexes with the trans-1,2-diaminocyclohexane isomer were found to be particularly effective in certain studies. nih.gov

The nature of the leaving group also profoundly influences activity. Studies comparing a range of leaving groups (e.g., dichloro, dibromo, oxalato, malonato, dinitrato) have shown that dicarboxylate ligands like oxalato and malonato can produce highly effective analogues. nih.govgoogle.com The increased water solubility and stability provided by certain leaving groups can also be advantageous. google.com For example, glucuronato derivatives were noted for their high water solubility, a desirable property for clinical development. nih.gov

By systematically synthesizing and testing new analogues, researchers can establish relationships between specific structural features—such as ligand size, shape, and electronic properties—and the resulting biological efficacy and resistance profiles. nih.govacs.org

Computational and Theoretical Studies in Platinum Chemistry Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of platinum complexes. cornell.edu DFT has proven invaluable for studying transition metal compounds, offering predictions of both geometric and electronic structures of catalysts and their intermediates. cornell.edu For platinum(IV) complexes, which act as prodrugs for their platinum(II) counterparts, DFT is used to calculate reactivity descriptors like chemical hardness, chemical potential, and electrophilicity to gauge the stability and reactive nature of the compounds. nih.gov

Studies have shown that DFT can be successfully used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for various platinum complexes. nih.govacs.org These models help in predicting properties such as lipophilicity and cytotoxicity. nih.govacs.org The choice of the DFT functional, basis set, and inclusion of solvent and dispersion corrections are critical for accuracy. For instance, a systematic evaluation of 80 different DFT methods found that the PBE0 functional with the def2-TZVP basis set, combined with the ZORA relativistic approximation and solvation/dispersion corrections, provided the best performance for reproducing the experimental geometries of platinum complexes. cornell.edu

Calculated physicochemical parameters derived from DFT, such as dipole moments and solvation energies, provide insights into the behavior of these complexes in biological environments. nih.govacs.org For a series of platinum(IV) complexes, dipole moments were found to range from 3 to 15 D, indicating that they are quite polar compounds. nih.govacs.org Such calculations are fundamental to rationalizing the development of new platinum agents by providing a theoretical framework for their redox behavior and reactivity. nih.gov

| Application | Description | Relevant Descriptors | Reference |

|---|---|---|---|

| Geometry Optimization | Predicting the three-dimensional structure of the complex. | Bond lengths, bond angles, dihedral angles | cornell.edunih.gov |

| Reactivity Prediction | Calculating descriptors to understand chemical behavior and stability. | Chemical hardness, chemical potential, electrophilicity | nih.gov |

| QSAR/QSPR Modeling | Developing models to predict biological activity and physical properties. | Dipole moment, solvation energy, electronic energies (HOMO/LUMO) | nih.govacs.org |

| Electronic Structure Analysis | Understanding the distribution of electrons and orbital energies. | Molecular orbitals, charge distribution | cornell.edu |

Molecular Docking and Dynamics Simulations of DNA/Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction of platinum complexes with biological macromolecules like DNA and proteins. nottingham.ac.uk These methods provide an atomic-level view of binding events, conformational changes, and the stability of the resulting adducts. nottingham.ac.ukmdpi.com

DNA Interactions: The anticancer activity of platinum compounds is primarily attributed to their ability to bind to DNA, forming adducts that induce structural distortions and inhibit replication and transcription. researchgate.net MD simulations have been instrumental in comparing the conformational dynamics of DNA adducts formed by different platinum drugs. For example, simulations comparing DNA cross-links from oxaliplatin (B1677828) (which contains the 1,2-diaminocyclohexane or DACH ligand) and cisplatin (B142131) revealed significant differences. nih.gov The bulky DACH ligand of oxaliplatin preferentially forms hydrogen bonds on the 3' side of the platinum-GG adduct, whereas the smaller ammine ligands of cisplatin favor hydrogen bonding on the 5' side. nih.gov This difference in hydrogen bonding is correlated with distinct conformational dynamics in the DNA surrounding the adduct, which may explain why cellular proteins, such as those involved in mismatch repair, recognize these adducts differently. nih.gov Biophysical studies have also shown that different isomers of the DACH ligand can induce varying degrees of conformational change and bending in DNA. nih.gov

Protein Interactions: Besides DNA, platinum complexes interact with various proteins, which can influence their transport, mechanism of action, and deactivation. MD simulations have been used to investigate the binding mechanisms of platinum agents like oxaliplatin to proteins such as Atox1, a copper chaperone protein involved in platinum transport. mdpi.com These simulations show that platinum agents can form stable complexes with both monomeric and dimeric forms of Atox1 through covalent interactions. mdpi.com The larger size of the oxaliplatin ligand was suggested to cause greater deformation of the protein compared to cisplatin. mdpi.com Other studies using all-atom MD simulations have explored how different platinum crystal surfaces can have vastly different protein denaturation capabilities, highlighting the importance of surface-protein interactions. nih.gov Furthermore, DNA-protein crosslinks have been identified as a crucial type of damage contributing to the cytotoxicity of platinum therapeutics. thesciencein.org

| Biological Target | Key Finding | Significance | Reference |

|---|---|---|---|

| DNA (GG intrastrand cross-link) | The DACH ligand leads to preferential hydrogen bonding on the 3' side of the adduct. | Explains differential recognition of adducts by cellular repair proteins. | nih.gov |

| DNA | Different isomers of the DACH ligand cause distinct conformational changes and bending in the DNA helix. | The stereochemistry of the ligand influences the nature of DNA damage. | nih.gov |

| Atox1 Protein | The DACH ligand may cause larger protein deformation upon binding compared to smaller ligands. | Provides insight into the mechanism of cellular transport and efflux. | mdpi.com |

In Silico Prediction of Compound Properties and Interactions

In silico methods, which encompass a range of computational techniques, are widely used to predict the properties and interactions of chemical compounds before they are synthesized. For platinum complexes, these predictions are crucial for prioritizing candidates and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are primary examples of in silico prediction. nih.govacs.org These statistical models correlate calculated molecular descriptors (numerical representations of chemical structure) with experimental activities or properties. DFT and molecular mechanics are often used to generate these descriptors. nih.govnih.govacs.org

Successful QSAR/QSPR models have been developed for series of platinum complexes to predict their cytotoxicity against cancer cell lines. nih.govacs.org The predictive power of these models is enhanced when descriptors are calculated using solvent models, which better mimic physiological conditions than gas-phase calculations. nih.govacs.org Studies have identified chemical potential as a particularly significant descriptor for predicting the reduction potential of platinum(IV) complexes, showing a strong correlation with experimental data. nih.gov This is important because the reduction from Pt(IV) to Pt(II) is a key activation step for this class of prodrugs. nih.gov

| Descriptor Type | Example Descriptors | Predicted Property | Reference |

|---|---|---|---|

| Electronic | Chemical Potential, Hardness, Electrophilicity, Dipole Moment | Cytotoxicity, Reduction Potential | nih.govnih.govacs.org |

| Thermodynamic | Solvation Energy | Hydrophobicity, Bioavailability | nih.govacs.org |

| Constitutional | Molecular Weight, Number of Carboxylic Groups | Cytotoxicity | nih.gov |

Cheminformatics Approaches for Ligand Design

Cheminformatics combines computational methods with chemical information to support drug discovery, including the rational design of new ligands. nih.gov For platinum-based agents, the goal is often to design new complexes that can overcome cisplatin resistance, have a different spectrum of activity, or exhibit reduced side effects. nih.gov The 1,2-diaminocyclohexane (DACH) carrier ligand is a key component that can be modified to tune the properties of the complex. nih.gov

Ligand-based and structure-based design are two major cheminformatics strategies. In the context of DACH-platinum compounds, research has focused on synthesizing novel complexes by modifying the leaving groups or by using different polyaromatic ligands in place of traditional ones. mdpi.comnih.gov For example, a series of non-traditional platinum(II) complexes of the type [Pt(PL)(AL)]2+, where AL is the DACH ligand and PL is a polyaromatic pyridine (B92270) derivative, have been designed and synthesized. mdpi.comnih.gov This approach is inspired by other successful metal-based drugs and aims to create complexes with mechanisms of action distinct from cisplatin. mdpi.comnih.gov

Cheminformatics tools, including machine learning and virtual screening, can accelerate this process. nih.gov By analyzing databases of existing compounds and their activities, these tools can identify key structural features associated with desired properties, such as anti-inflammatory or anticancer effects. nih.gov This knowledge can then be applied to the de novo design of new DACH-platinum analogs with optimized characteristics, guiding synthetic efforts toward the most promising candidates.

Future Research Directions and Translational Perspectives

Exploration of Novel Coordination Geometries and Oxidation States

The chemical versatility of platinum allows for the exploration of coordination geometries and oxidation states beyond the conventional square planar Pt(II) configuration. A significant area of research involves the oxidation of Pt(II) complexes to their Pt(IV) counterparts. mdpi.commdpi.com

Platinum(IV) Prodrugs: Pt(IV) complexes typically adopt an octahedral geometry, which renders them more kinetically inert compared to their Pt(II) analogs. mdpi.comacs.org This increased stability can minimize premature reactions with biomolecules before reaching the target tumor cells. mdpi.comnih.gov The prevailing hypothesis is that these Pt(IV) complexes act as prodrugs, remaining inactive until they are reduced to the cytotoxic Pt(II) form within the cellular environment. mdpi.comacs.org This reduction can be triggered by intracellular reducing agents such as L-ascorbic acid. nih.gov

The oxidation of a Pt(II) complex to a Pt(IV) state allows for the introduction of two additional axial ligands. mdpi.com These axial positions provide an opportunity to modulate the compound's properties, such as solubility, lipophilicity, and cellular uptake. nih.gov For instance, the synthesis of a series of DACH-Pt(IV) complexes with varied axial ligands (e.g., hydroxide, chloride) and equatorial ligands (e.g., oxalato, malonato) has been described. nih.gov These modifications have been shown to influence the compound's cytotoxic activity. nih.gov

Alternative Geometries: While square planar and octahedral geometries are most common, research into other coordination arrangements is emerging. For example, the synthesis of large-ring Pt(II) chelate complexes incorporating a cis-1,4-diaminocyclohexane ligand has been shown to lock the ligand in a unique boat conformation, demonstrating that modifications to the diamine ligand can enforce novel geometries around the platinum center. sigmaaldrich.com Furthermore, some studies have reported the formation of five-coordinate Pt(IV) complexes as intermediates during the oxidation of Pt(II) to Pt(IV). mdpi.com The exploration of such non-traditional geometries could lead to compounds with entirely new mechanisms of action and DNA interaction profiles. nih.gov

Table 1: Comparison of Platinum Oxidation States in DACH-based Complexes

| Feature | Platinum(II) State | Platinum(IV) State |

| Typical Geometry | Square Planar | Octahedral |

| Reactivity | Kinetically labile | Kinetically inert |